molecular formula C19H20N2O2 B10898347 4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B10898347
M. Wt: 308.4 g/mol
InChI Key: RKBIJCCREPDILR-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 5-methyl group. This can be achieved using Friedel-Crafts alkylation with methyl halides in the presence of a Lewis acid catalyst.

    Coupling with Benzamide: The final step involves coupling the substituted indole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Introduction of various alkyl or aryl groups on the indole ring.

Scientific Research Applications

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
  • 4-methoxy-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
  • 4-methoxy-N-[2-(5-bromo-1H-indol-3-yl)ethyl]benzamide

Uniqueness

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the 5-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, leading to distinct biological effects compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H20N2O2/c1-13-3-8-18-17(11-13)15(12-21-18)9-10-20-19(22)14-4-6-16(23-2)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)

InChI Key

RKBIJCCREPDILR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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